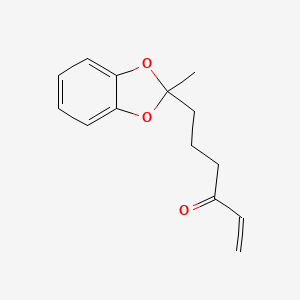![molecular formula C24H33La B13766013 Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)
Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is an organolanthanide compound. It is known for its unique structure, where lanthanum is coordinated with three cyclopentadienyl rings substituted with isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- can be synthesized by reacting lanthanum metal with the corresponding isopropyl-substituted cyclopentadiene in an inert atmosphere. The reaction typically requires elevated temperatures and anhydrous conditions to prevent hydrolysis and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity lanthanum and cyclopentadiene derivatives. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The final product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state lanthanum compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products
Oxidation: Lanthanum oxides.
Reduction: Lower oxidation state lanthanum compounds.
Substitution: New lanthanum complexes with different ligands.
Scientific Research Applications
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems.
Chemistry: It serves as a model compound for studying the properties and reactivity of organolanthanide complexes
Mechanism of Action
The mechanism by which lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the lanthanum center with the cyclopentadienyl ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Lanthanum, tris(cyclopentadienyl): Similar structure but without the isopropyl substitution.
Cerium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-: Similar structure but with cerium instead of lanthanum.
Yttrium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-: Similar structure but with yttrium instead of lanthanum
Uniqueness
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of isopropyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability. This makes it particularly useful in specific catalytic and material science applications where these properties are advantageous .
Properties
Molecular Formula |
C24H33La |
|---|---|
Molecular Weight |
460.4 g/mol |
InChI |
InChI=1S/3C8H11.La/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; |
InChI Key |
PGPDZDIKLWZUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)

![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
